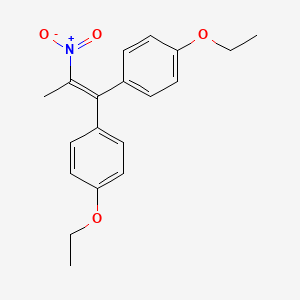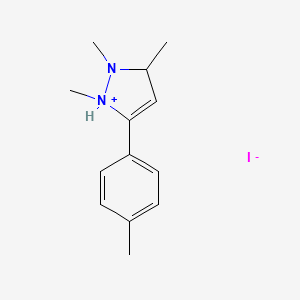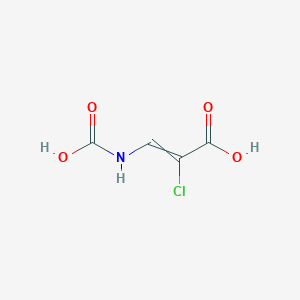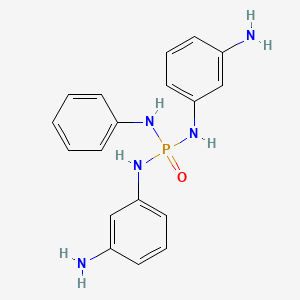
1,1'-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) is a synthetic organic compound characterized by the presence of nitro and ethoxy functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) typically involves the condensation of dialdehydes with nitroethane. This reaction is facilitated by the presence of a base, which promotes the formation of the nitropropene intermediate. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, nitroso compounds, and substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) include:
1,4-Bis((E)-2-nitroprop-1-enyl)benzene: This compound also contains nitropropene groups but lacks the ethoxy substituents.
4,4′-Bis((E)-2-nitroprop-1-enyl)biphenyl: Similar in structure but with a biphenyl core instead of a single benzene ring.
1,1’-(2-Nitro-1-propenylidene)bis[4-ethoxybenzene]: A closely related compound with slight variations in the positioning of the nitro and ethoxy groups. The uniqueness of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
61299-49-8 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-13H,4-5H2,1-3H3 |
Clé InChI |
SUHQTUMKDGMAHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=C(C)[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)


